molecular formula C13H8Cl2N2 B13676475 2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridine

2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridine

Cat. No.: B13676475
M. Wt: 263.12 g/mol
InChI Key: LMTLDQDDNNTFAS-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridine is a bicyclic heteroaromatic compound featuring an imidazo[1,2-a]pyridine core substituted at the 2-position with a 3,4-dichlorophenyl group. The compound is synthesized via condensation of α-haloketones with 2-aminopyridines under basic conditions . Microwave-assisted synthesis has been employed to enhance efficiency, achieving yields of up to 87% with reduced reaction times . Its molecular formula is C₁₃H₈Cl₂N₂, with a monoisotopic mass of 263.01373 g/mol (HRMS data) .

Properties

Molecular Formula

C13H8Cl2N2

Molecular Weight

263.12 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H8Cl2N2/c14-10-5-4-9(7-11(10)15)12-8-17-6-2-1-3-13(17)16-12/h1-8H

InChI Key

LMTLDQDDNNTFAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Condensation of α-Haloketones with 2-Aminopyridines (Classical Approach)

One of the most common and efficient methods to synthesize 2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine involves the condensation of α-haloketones with 2-aminopyridines. Specifically, 2-bromo-1-(3,4-dichlorophenyl)ethanone is reacted with 2-aminopyridine under mild conditions.

  • Reaction Conditions: This method typically proceeds at ambient temperature or slightly elevated temperatures (around 60°C) without the need for additional catalysts or solvents, as demonstrated by Dong-Jian Zhu et al. The reaction mechanism involves nucleophilic substitution of the halogen by the pyridine nitrogen, followed by cyclization to form the imidazo[1,2-a]pyridine ring system.

  • Catalyst and Solvent: This approach can be catalyst-free and solvent-free, enhancing its environmental and operational simplicity.

  • Microwave Irradiation Enhancement: A novel variation uses microwave irradiation to accelerate the reaction, significantly reducing reaction times from hours to minutes while maintaining high yields and purity. This approach was successfully applied to synthesize 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine, a closely related compound, indicating its applicability to the 2-(3,4-dichlorophenyl) derivative.

Catalyst-Assisted Tandem Coupling and Cyclization

Several catalytic methods have been developed to improve yield, selectivity, and reaction times:

  • Iron(II)-Catalyzed Tandem Coupling: Hao Yan and colleagues introduced an Fe(II)-catalyzed tandem coupling method to synthesize 3-methyl-2-arylimidazo[1,2-a]pyridines, which can be adapted for 3,4-dichlorophenyl derivatives. This method involves a cascade reaction that combines Michael addition with intramolecular cyclization, offering high efficiency and functional group tolerance.

  • Neutral Alumina as Catalyst: Ponnala et al. demonstrated the use of neutral alumina as a catalyst at room temperature to facilitate the synthesis of imidazo[1,2-a]pyridine derivatives from α-haloketones and 2-aminopyridines. This method is notable for its mild conditions and broad substrate scope.

  • Lewis Acid Catalysis: Santra et al. identified FeCl3 as an effective Lewis acid catalyst for cascade reactions involving nitroolefins and 2-aminopyridines to form imidazo[1,2-a]pyridines. Although this method focuses on nitroolefin substrates, it highlights the catalytic versatility applicable to related syntheses.

Multicomponent Reactions (MCRs)

Multicomponent reactions have been employed to streamline the synthesis of imidazo[1,2-a]pyridines, including the 2-(3,4-dichlorophenyl) derivatives:

  • Three-Component Coupling: Chernyak et al. developed a copper-catalyzed three-component reaction involving 2-aminopyridine, aldehydes, and terminal alkynes. This method offers high functional group tolerance and structural diversity, potentially applicable to the target compound by selecting appropriate aldehyde and alkyne precursors.

  • One-Pot Microwave-Assisted Cyclization: DiMauro et al. utilized microwave irradiation in a one-pot synthesis combining aldehydes, isonitriles, and bromine derivatives to rapidly access 2,6-disubstituted-3-aminoimidazopyridines. This technique reduces reaction time and improves yields, demonstrating the utility of microwave-assisted multicomponent strategies.

Oxidation/Cyclocondensation Using Propylphosphonic Anhydride (T3P)

Ramesha and colleagues introduced a method employing propylphosphonic anhydride (T3P) for the in situ oxidation and cyclocondensation of alcohols to form imidazo[1,2-a]pyridines. This approach involves activating DMSO for oxidation and facilitating Schiff-base nucleophilic addition with isocyanides, offering a streamlined pathway with enhanced yield and selectivity.

Comparative Data Table of Selected Preparation Methods

Method Key Reagents Catalyst/Conditions Advantages Limitations Reference
α-Haloketone + 2-Aminopyridine 2-Bromo-1-(3,4-dichlorophenyl)ethanone, 2-aminopyridine Catalyst-free, solvent-free, 60°C Simple, environmentally friendly, high yield Longer reaction time without microwave
Microwave-Assisted Synthesis Same as above Microwave irradiation Rapid reaction, reduced time, high purity Requires microwave equipment
Fe(II)-Catalyzed Tandem Coupling α-Haloketones, 2-aminopyridines Fe(II) catalyst High efficiency, good functional group tolerance Catalyst cost and availability
Neutral Alumina Catalysis α-Haloketones, 2-aminopyridines Neutral alumina, ambient temp Mild conditions, broad substrate scope May require longer reaction times
Copper-Catalyzed Three-Component Reaction 2-Aminopyridine, aldehyde, terminal alkyne Cu catalyst High diversity, functional group tolerance Complexity in precursor selection
T3P-Mediated Oxidation/Cyclocondensation Alcohols, DMSO, isocyanides Propylphosphonic anhydride (T3P) Streamlined, high yield and selectivity Specific to alcohol substrates

Research Findings and Characterization

  • The microwave-assisted synthesis of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine demonstrated efficient formation of the heterocyclic core with confirmation by NMR, IR, LCMS, and elemental analysis, indicating the robustness of microwave methods for related compounds.

  • Crystal structure analyses of imidazo[1,2-a]pyridine derivatives bearing 3,4-dichlorophenyl substituents reveal stable conformations suitable for biological activity, supporting the synthetic methods that preserve structural integrity.

  • Biological evaluation showed that derivatives with 3,4-dichlorophenyl groups exhibit potent enzyme inhibition (e.g., butyrylcholinesterase), highlighting the importance of precise synthetic control to obtain bioactive compounds.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which are valuable intermediates in pharmaceutical synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and structural properties of 2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine are influenced by substituent patterns on the phenyl ring and the imidazo[1,2-a]pyridine core. Below is a detailed comparison with related derivatives:

Key Findings:

Substituent Position and Halogen Effects :

  • The 3,4-dichlorophenyl group in the target compound enhances BChE inhibition (IC₅₀ = 65 µM) compared to 2,4-dichlorophenyl analogs (e.g., compound 13f in ), which are tailored for CAR agonism but lack reported cholinesterase activity .
  • Electron-withdrawing groups (e.g., Cl) improve binding to cholinesterase enzymes, while methoxy groups (electron-donating) in 3,4-dimethoxyphenyl derivatives shift activity toward antiproliferative effects .

Core Modifications :

  • Methyl substitution at R4 (e.g., compound 2h) significantly boosts AChE inhibition (IC₅₀ = 79 µM) compared to unsubstituted or R2/R3-modified analogs .
  • Biphenyl side chains favor AChE inhibition, whereas phenyl chains (e.g., 2j) are selective for BChE, highlighting the role of steric and electronic effects .

Synthetic Efficiency :

  • Microwave irradiation () reduces reaction times for the target compound (87% yield) compared to conventional methods (e.g., 74% yield for 2,4-dichlorophenyl analog 13f) .

Fluorescence and Physicochemical Properties :

  • Chlorophenyl-substituted derivatives (e.g., 2-(4-chlorophenyl)imidazo[1,2-a]pyridine) exhibit low fluorescence intensity, suggesting that halogen position impacts photophysical behavior .

Q & A

Q. Advanced

  • Kinase inhibition : Molecular dynamics simulations reveal hydrogen bonding between the dichlorophenyl group and ATP-binding pockets (e.g., EGFR kinase) .
  • Antimicrobial action : Disruption of bacterial membrane integrity via lipophilic interactions (logP >3.5 enhances penetration) .

How can researchers validate target engagement in vitro?

Q. Advanced

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD values) with purified proteins (e.g., COX-2) .
  • Cellular thermal shift assay (CETSA) : Confirm target stabilization in live cells post-treatment .
  • RNA interference : Knockdown suspected targets (e.g., CAR) to assess loss of compound efficacy .

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